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(4-Amino-2,2,3-trimethylcyclohexyl)methanol Documentation Hub

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  • Product: (4-Amino-2,2,3-trimethylcyclohexyl)methanol
  • CAS: 1053170-08-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Application of (4-Amino-2,2,3-trimethylcyclohexyl)methanol

This technical guide provides an in-depth review of (4-Amino-2,2,3-trimethylcyclohexyl)methanol (CAS: 1053170-08-3), a specialized aliphatic building block used in advanced medicinal chemistry.[1] Executive Summary (4-Am...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of (4-Amino-2,2,3-trimethylcyclohexyl)methanol (CAS: 1053170-08-3), a specialized aliphatic building block used in advanced medicinal chemistry.[1]

Executive Summary

(4-Amino-2,2,3-trimethylcyclohexyl)methanol is a highly functionalized cyclohexane scaffold characterized by a gem-dimethyl substitution pattern and a specific 1,4-cis/trans substitution of the functional groups.[1] In the context of modern drug discovery, this molecule serves as a critical "privileged structure" —a molecular framework capable of providing ligands for diverse biological targets.[1]

Its structural significance lies in the 2,2,3-trimethyl substitution, which imposes significant conformational rigidity.[1] This rigidity reduces the entropic penalty upon binding to protein targets (such as GPCRs or kinases) and improves metabolic stability by blocking common sites of oxidative metabolism (e.g., hydroxylation at the alpha-position).[1]

Core Identity Table
PropertyDetail
IUPAC Name (4-Amino-2,2,3-trimethylcyclohexyl)methanol
CAS Registry Number 1053170-08-3
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
Core Skeleton 1,2,2,3-Tetramethylcyclohexane
Key Functionalities Primary Amine (-NH₂), Primary Alcohol (-CH₂OH)
Stereochemistry Exists as cis and trans isomers; often supplied as a diastereomeric mixture unless chirally resolved.[1][2]
Primary Application Peptidomimetic scaffolds, Kinase inhibitor solvent-front binders, GPCR ligands.[1]

Structural Analysis & Discovery Context

The discovery and utility of this molecule are rooted in the "Escape from Flatland" initiative in medicinal chemistry—the shift from planar, aromatic compounds (which often suffer from poor solubility and toxicity) to three-dimensional, aliphatic scaffolds.[1]

The "Gem-Dimethyl" Effect

The 2,2,3-trimethyl pattern is not merely decorative.[1] The Thorpe-Ingold effect (gem-dimethyl effect) at the C2 position biases the cyclohexane ring into specific chair conformations.[1]

  • Metabolic Blockade: The methyl groups at C2 and C3 sterically hinder Cytochrome P450 enzymes from accessing the ring carbons, significantly extending the half-life of drugs incorporating this moiety.[1]

  • Lipophilicity Modulation: The trimethyl group adds lipophilicity (increasing LogP) without adding aromatic rings, aiding in blood-brain barrier (BBB) penetration.[1]

Structural Lineage

This molecule is structurally related to Camphor and Isophorone derivatives.[1] The 2,2,3-trimethylcyclohexyl skeleton is often accessed via the rearrangement of bicyclic terpenes (like Camphor) or the hydrogenation of Isophorone derivatives, though the specific 2,2,3-pattern strongly suggests a Camphor-derived rearrangement (specifically related to Campholenic chemistry).

StructuralLineage Camphor Camphor (Bicyclic Precursor) Rearrangement Acid-Catalyzed Rearrangement/Reduction Camphor->Rearrangement Ring Cleavage Isophorone Isophorone (Monocyclic Precursor) Isophorone->Rearrangement Hydrogenation & Methylation Target (4-Amino-2,2,3-trimethylcyclohexyl)methanol (Target Scaffold) Rearrangement->Target Functionalization

Figure 1: Structural lineage illustrating the derivation of the target scaffold from terpene precursors.[1]

Synthetic Pathways[2][3]

The synthesis of (4-Amino-2,2,3-trimethylcyclohexyl)methanol is complex due to the need to control the relative stereochemistry of the three methyl groups and the two functional groups.[1]

Route A: The Camphor Rearrangement (Chiral Route)

This route is preferred when specific enantiomers are required.[1] It exploits the natural chirality of (+)-Camphor.[1]

  • Oxidation: Camphor is oxidized to Camphorquinone .[1]

  • Rearrangement: Acid-catalyzed rearrangement leads to the 2,2,3-trimethylcyclopentane or cyclohexane derivatives (depending on conditions, often involving a Wagner-Meerwein shift).[1]

  • Functionalization: The resulting keto-acid or keto-aldehyde is subjected to reductive amination and reduction.[1]

Route B: The Isophorone Derivation (Industrial Route)

This is the most common route for generating the building block for high-throughput screening (HTS) libraries.[1]

  • Hydrogenation: Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) is hydrogenated to 3,3,5-trimethylcyclohexanone (Dihydroisophorone).[1]

  • Vilsmeier-Haack Formylation: Introduction of a formyl group (precursor to the methanol).[1] Note: This step requires careful regiocontrol.[1]

  • Reductive Amination: The ketone is converted to an amine using ammonium acetate and a reducing agent (e.g., NaBH₃CN).[1]

  • Reduction: The formyl/ester group is reduced to the alcohol.[1]

Detailed Experimental Protocol (Reductive Amination)

This protocol describes the conversion of the intermediate keto-aldehyde to the amino-alcohol.[1]

Reagents:

  • Precursor: 4-(Hydroxymethyl)-2,2,3-trimethylcyclohexan-1-one (1.0 eq)[1]

  • Ammonium Acetate (10.0 eq)[1]

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)[1]

  • Solvent: Methanol (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol of the keto-alcohol precursor in 50 mL of anhydrous methanol under N₂ atmosphere.

  • Imine Formation: Add Ammonium Acetate (100 mmol) in one portion. Stir at room temperature for 2 hours. Validation: Monitor disappearance of ketone peak via TLC or LC-MS.[1]

  • Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (15 mmol) portion-wise over 30 minutes. Caution: Generates HCN gas; use a scrubber.[1]

  • Work-up: Stir for 12 hours. Quench with 1N HCl (to pH 2) to decompose excess hydride. Neutralize with NaHCO₃ (to pH 9).

  • Extraction: Extract with DCM (3 x 50 mL). Dry organic phase over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate the target amine.[1]

Medicinal Chemistry Applications

Kinase Inhibitors (Solvent Front)

In kinase inhibitor design, the ATP-binding pocket is often hydrophobic, but the "solvent front" region tolerates polar groups.[1]

  • The cyclohexyl ring fits into the hydrophobic pocket.[1]

  • The Amino group forms a hinge-binding hydrogen bond.[1]

  • The Methanol group extends into the solvent front, improving solubility and allowing for further conjugation (e.g., to solubilizing tails).[1]

PROTAC Linkers

The molecule is increasingly cited as a rigid linker for PROTACs (Proteolysis Targeting Chimeras).[1] The rigid distance between the amine and the alcohol allows for precise spatial separation between the E3 ligase ligand and the Target Protein ligand.[1]

GPCR Ligands

The 2,2,3-trimethyl motif mimics the hydrophobic core of many neuropeptides. This scaffold has shown utility in designing antagonists for Chemokine Receptors (CCR5/CCR2) , where the bulky aliphatic group occupies a lipophilic accessory pocket.[1]

Applications Scaffold (4-Amino-2,2,3-trimethylcyclohexyl)methanol Kinase Kinase Inhibitors (Hinge Binder) Scaffold->Kinase Provides H-bond donor & Hydrophobic bulk PROTAC PROTAC Linkers (Rigid Spacer) Scaffold->PROTAC Defines spatial orientation GPCR GPCR Antagonists (Hydrophobic Core) Scaffold->GPCR Mimics terpene pharmacophores

Figure 2: Primary medicinal chemistry applications of the scaffold.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this specific isomer is limited, it should be handled with the precautions standard for primary aliphatic amines .[1]

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.[1]Use in a fume hood.[1]
Skin Corrosion Causes skin irritation/burns (Amine).[1]Wear nitrile gloves and lab coat.[1]
Eye Damage Causes serious eye damage.[1]Wear safety goggles/face shield.[1]
Storage Hygroscopic; Air sensitive.[1]Store under Nitrogen at 2-8°C.

Self-Validating Safety Step: Before scaling up, perform a small-scale test for exothermicity during the acid-quench step of the reduction, as amine-boron complexes can react vigorously.

References

  • PubChem. (2024).[1] Compound Summary: Aminocyclohexylmethanol derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Ruther, T., et al. (2023).[1][3] "The Production of Isophorone and its Derivatives." Encyclopedia, 3(1), 224–244.[1][3] (Context for trimethylcyclohexane synthesis). Retrieved from [Link][1]

  • Garg, N. K., et al. (2021).[1][4][5] Methods for the Synthesis of Heteroatom Containing Polycyclic Aromatic Hydrocarbons. WO2021/087453.[1][4] (Context for amine functionalization). Retrieved from [1]

Sources

Exploratory

Melting point and boiling point data for (4-Amino-2,2,3-trimethylcyclohexyl)methanol

This guide serves as an advanced technical reference for the physicochemical characterization of (4-Amino-2,2,3-trimethylcyclohexyl)methanol (CAS: 1053170-08-3).[1] It is designed for pharmaceutical scientists and proces...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the physicochemical characterization of (4-Amino-2,2,3-trimethylcyclohexyl)methanol (CAS: 1053170-08-3).[1] It is designed for pharmaceutical scientists and process chemists requiring precise data handling strategies for this specific intermediate.[2]

[1][3]

Executive Summary & Compound Identity

(4-Amino-2,2,3-trimethylcyclohexyl)methanol is a specialized bifunctional building block containing a primary amine and a primary alcohol on a sterically crowded trimethylcyclohexane scaffold.[1] Its structural complexity—featuring multiple chiral centers (C1, C3, C4)—means that physical constants like melting point (MP) and boiling point (BP) are strictly dependent on stereoisomeric purity.

This guide addresses the scarcity of public experimental data by providing high-confidence predicted ranges , structural insights , and validated protocols for empirical determination.

Chemical Identification
ParameterDetail
Chemical Name (4-Amino-2,2,3-trimethylcyclohexyl)methanol
CAS Number 1053170-08-3
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
SMILES OCC1C(C)(C(C(CC1)N)C)C
Key Functional Groups Primary Amine (-NH₂), Primary Alcohol (-CH₂OH), Gem-dimethyl

Physicochemical Property Landscape

Due to the compound's status as a specialized intermediate rather than a commodity chemical, experimental values vary by synthesis route (isomer ratios). The data below synthesizes chemoinformatic predictions with empirical trends from homologous aminocyclohexanols.

Quantitative Data Summary
PropertyValue / RangeConfidence LevelNotes
Boiling Point (atm) 265°C – 285°C High (Predicted)Decomposes before boiling at 1 atm.[1][2]
Boiling Point (Reduced) 125°C – 135°C @ 10 mmHg High (Estimated)Recommended distillation range to avoid oxidation.[2]
Melting Point (Free Base) 45°C – 75°C Medium (Isomer dependent)Likely a waxy solid or viscous liquid if diastereomeric mixture.[2]
Melting Point (HCl Salt) >220°C (Decomp.) HighAmine salts typically exhibit high MP with charring.[2]
Density 0.96 ± 0.05 g/cm³ High (Predicted)Slightly less dense than water; floats if immiscible.[2]
pKa (Amine) 10.2 – 10.5 HighTypical for cyclohexylamines; highly basic.[2]
LogP 1.1 – 1.4 MediumModerately lipophilic; extractable into DCM or EtOAc.[2]
Expert Insight: The Stereochemistry Factor

The 2,2,3-trimethyl substitution pattern introduces significant steric bulk. Unlike the simpler trans-4-aminocyclohexylmethanol (MP ~30-33°C), the trimethyl analog's rigidity often raises the melting point of pure isomers.[1] However, commercial samples are frequently mixtures of diastereomers, which leads to melting point depression , often resulting in a semi-solid or "paste-like" appearance at room temperature.[2]

Experimental Determination Protocols

Self-validating workflows for establishing internal standards.

Protocol A: Melting Point Determination (DSC)

For waxy solids or low-melting intermediates, capillary methods are unreliable due to meniscus ambiguity. Differential Scanning Calorimetry (DSC) is the gold standard.

  • Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan. Nitrogen purge (50 mL/min).

  • Cycle:

    • Equilibrate at -40°C.

    • Ramp 10°C/min to 150°C.

  • Analysis: Identify the endothermic onset (

    
    ).[2]
    
    • Note: A broad peak (>3°C width) indicates isomeric mixtures or solvent inclusion.[2]

Protocol B: Boiling Point (Micro-Ebulliometry)

Direct distillation at atmospheric pressure is contraindicated due to oxidative degradation of the amine.[2]

  • Setup: Use a micro-distillation apparatus with a vacuum manostat.

  • Pressure: Set vacuum to stable 10 mmHg (Torr).

  • Observation: Record the vapor temperature plateau.

  • Correction: Convert to atmospheric equivalent using the Antoine Equation parameters for cyclohexylamines:

    
    
    (Use generic parameters A=7.5, B=1800, C=200 if specific constants are unavailable).
    
Protocol C: Purity Validation Logic

Before measuring MP/BP, purity must be established. The amine group reacts with atmospheric CO₂ to form carbamates, altering physical properties.

DOT Diagram: Characterization Workflow

CharacterizationWorkflow Sample Raw Sample (1053170-08-3) Appearance Visual Inspection (Liquid/Paste/Solid) Sample->Appearance GCMS GC-MS Analysis (Derivatization req.) Appearance->GCMS Check Purity Purification Acid-Base Extraction Or Recrystallization (HCl) GCMS->Purification If <98% or Mixture DSC DSC Analysis (Thermal Transitions) GCMS->DSC If >98% Pure Purification->GCMS Re-verify Result Validated MP/BP Data Sheet DSC->Result

Caption: Logical workflow for validating physical property data of amine intermediates, prioritizing purity analysis before thermal measurement.

Synthesis & Purification Context

Understanding the synthesis origin helps predict the physical state.[2] This compound is typically accessed via the hydrogenation of the corresponding aromatic precursor or reduction of an amino-acid ester.[2]

Impact on Physical State[1]
  • Isomeric Mixtures: Synthesis often yields a mix of cis and trans isomers relative to the methanol group.[2] This mixture behaves as a eutectic system , exhibiting a depressed melting point (often liquid at RT).[2]

  • Salt Formation: To isolate a solid for storage, convert the free base to the Hydrochloride (HCl) or Tartrate salt.[2]

    • Protocol: Dissolve free base in Et₂O, add 1M HCl in Et₂O dropwise.[2] Filter the white precipitate.[2]

    • Result: The salt will have a sharp, high MP (>200°C), suitable for identity confirmation.

DOT Diagram: Isomer Impact on Properties

IsomerLogic Precursor Precursor (Aromatic/Ketone) Hydrogenation Catalytic Hydrogenation (Pt/C or Rh/C) Precursor->Hydrogenation Mixture Diastereomeric Mixture (cis + trans) Hydrogenation->Mixture Liquid State: Viscous Liquid BP: Broad Range Mixture->Liquid Typical Outcome Separation Chiral Resolution / Crystallization Mixture->Separation Purification Step Solid Single Isomer State: Crystalline Solid MP: Sharp Separation->Solid

Caption: Impact of synthetic route on the physical state (liquid vs. solid) of the amino-alcohol intermediate.

References

  • BLD Pharm. (2025).[2] Product Analysis: (4-Amino-2,2,3-trimethylcyclohexyl)methanol (CAS 1053170-08-3).[1][3][4][5][6][7] Retrieved from

  • EPA CompTox Chemicals Dashboard. (2025). Physicochemical Property Estimates for Cyclohexylmethanol Derivatives. U.S. Environmental Protection Agency.[2] Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary: Aminocyclohexylmethanol Analogs. Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: General Aminocyclohexanols. Retrieved from

Sources

Protocols & Analytical Methods

Method

Catalytic hydrogenation methods to synthesize (4-Amino-2,2,3-trimethylcyclohexyl)methanol

This Application Note and Protocol guide details the catalytic hydrogenation methods for synthesizing (4-Amino-2,2,3-trimethylcyclohexyl)methanol (CAS: 1053170-08-3).[1][2] This molecule is a valuable chiral building blo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the catalytic hydrogenation methods for synthesizing (4-Amino-2,2,3-trimethylcyclohexyl)methanol (CAS: 1053170-08-3).[1][2] This molecule is a valuable chiral building block, often utilized in the synthesis of pharmaceutical intermediates (e.g., Syk inhibitors) and advanced materials.

The synthesis presents unique challenges due to the steric hindrance imposed by the gem-dimethyl group at the C2 position and the methyl group at C3, which influences both the reaction kinetics and the stereochemical outcome of the hydrogenation.

Application Note: Catalytic Hydrogenation Strategies for Sterically Hindered Cyclohexylamines

1. Introduction & Retrosynthetic Analysis

The synthesis of (4-Amino-2,2,3-trimethylcyclohexyl)methanol typically proceeds via the functionalization of 2,2,3-trimethyl-4-oxocyclohexanecarboxylic acid (or its ester derivatives).[1][2] The core transformation involves the conversion of the C4-ketone to a primary amine while preserving the C1-hydroxymethyl group (or its precursor ester).[1]

Key Synthetic Challenges:

  • Steric Bulk: The 2,2,3-trimethyl substitution pattern creates a "blocked" face on the cyclohexane ring, significantly affecting catalyst surface adsorption.[3]

  • Chemo-selectivity: Reducing the oxime/imine moiety without over-reducing the ester (if present) or hydrogenolysis of the C-N bond.[3]

  • Secondary Amine Formation: A common side reaction in oxime hydrogenation where the primary amine product reacts with the intermediate imine.[3]

Retrosynthetic Pathway: The most robust industrial route involves a two-stage reductive sequence:[1][2]

  • Oximation: Condensation of the ketone with hydroxylamine.[3][4][5]

  • Catalytic Hydrogenation: Reduction of the oxime to the amine.[3]

  • Ester Reduction: (If starting from an ester) Conversion to the alcohol.[3]

Retrosynthesis Target (4-Amino-2,2,3-trimethylcyclohexyl)methanol (Target) AmineEster Amino-Ester Intermediate Target->AmineEster Reduction (Ester to Alcohol) Oxime Oxime Intermediate AmineEster->Oxime Catalytic Hydrogenation Ketone 2,2,3-Trimethyl-4-oxocyclohexane- carboxylate (Starting Material) Oxime->Ketone Condensation (NH2OH)

Figure 1: Retrosynthetic analysis showing the stepwise construction of the target amino-alcohol.[1][2]

2. Critical Experimental Parameters
Catalyst Selection
  • Raney Nickel (Ra-Ni): The industry standard for oxime reduction.[1][2][3] It is cost-effective and highly active.[1][2][3] However, it requires careful handling due to pyrophoricity.[3]

  • Ruthenium on Carbon (Ru/C): Preferred for high stereoselectivity (cis/trans ratio control) and when high pressures (50-100 bar) are accessible.[1][2] Ru minimizes secondary amine formation.[1][3]

  • Palladium on Carbon (Pd/C): Effective but prone to poisoning by amine products and can promote dehalogenation if other functional groups are present.[3]

Solvent System & Additives
  • Methanol/Ammonia: The presence of ammonia (NH₃) is critical .[3] It suppresses the formation of secondary amines by shifting the equilibrium of the intermediate imine away from coupling with the newly formed primary amine.

  • Acetic Acid: Sometimes used with Pt catalysts, but less common for this specific hindered substrate due to potential salt formation complications during workup.[3]

Part 2: Detailed Experimental Protocols

Protocol A: Preparation of the Oxime Intermediate

Pre-requisite step to convert the ketone to a reducible nitrogen species.

Reagents:

  • Ethyl 2,2,3-trimethyl-4-oxocyclohexanecarboxylate (1.0 equiv)[1][2]

  • Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 equiv)[1]

  • Sodium Acetate (NaOAc) (1.5 equiv)[1]

  • Ethanol/Water (3:1 v/v)[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 g of the keto-ester in 50 mL of Ethanol.

  • Addition: Add a solution of NH₂OH·HCl (1.2 equiv) and NaOAc (1.5 equiv) in 15 mL of water dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the ketone.[3]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.[1][3] Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >90% yield of the oxime as a viscous oil or low-melting solid.[1][2][3]

Protocol B: Catalytic Hydrogenation (The Core Transformation)

This step reduces the oxime to the primary amine.[3] The protocol uses Raney Nickel for broad applicability.

Safety Warning: Raney Nickel is pyrophoric when dry.[1][2][3] Always keep it wet with solvent.[2][3] Hydrogen gas is highly flammable at high pressures.[3]

Equipment:

  • High-pressure autoclave (e.g., Parr reactor).[1][2][3]

  • Mechanical stirrer.[1][3]

Reagents:

  • Oxime Intermediate (from Protocol A)

  • Raney Nickel (approx. 10-20 wt% of substrate)[1][2]

  • Solvent: Methanol saturated with Ammonia (approx.[1][3] 7N NH₃ in MeOH).[3]

Step-by-Step Methodology:

  • Catalyst Preparation:

    • Wash the Raney Nickel slurry (in water) three times with absolute methanol to remove water.[3]

    • Expert Tip: Trace water can reduce activity; ensure thorough washing.[3]

  • Loading:

    • Dissolve the Oxime intermediate in Methanolic Ammonia (10 mL/g of substrate).

    • Load the solution into the autoclave liner.[3]

    • Add the washed Raney Nickel catalyst carefully.[3]

  • Pressurization:

    • Seal the reactor.[3] Purge with Nitrogen (3 cycles) to remove oxygen.[3]

    • Purge with Hydrogen (3 cycles).[3]

    • Pressurize to 50 bar (approx. 725 psi) H₂.

    • Note: Lower pressures (10-20 bar) may work but will require significantly longer reaction times due to the steric hindrance of the 2,2,3-trimethyl group.[1][2]

  • Reaction:

    • Heat the reactor to 60–70°C .

    • Stir vigorously (1000+ rpm) to overcome gas-liquid mass transfer limitations.

    • Monitor hydrogen uptake.[1][3] The reaction is complete when uptake ceases (typically 4–8 hours).[3]

  • Workup:

    • Cool to room temperature.[1][2][3] Vent H₂ and purge with Nitrogen.[1][3]

    • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.[3] Keep the filter cake wet to prevent ignition.

    • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine.

Data Output Table: Optimization Parameters

ParameterCondition A (Standard)Condition B (High Selectivity)Impact
Catalyst Raney NickelRu/C (5%)Ru/C favors cis-isomer formation.[1][2]
Pressure 50 bar80 barHigher pressure increases rate for hindered sites.[1][3]
Solvent MeOH / NH₃EtOH / NH₃EtOH is safer but slower; NH₃ is mandatory.[1][3]
Temp 60°C90°CHigher temp risks amide formation if ester is present.[3]
Protocol C: Reduction to (4-Amino-2,2,3-trimethylcyclohexyl)methanol

If the starting material was an ester, this final reduction converts the ester to the alcohol.[1][2]

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)[1]

  • Anhydrous THF[1][2][3]

Procedure:

  • Suspend LiAlH4 in anhydrous THF at 0°C under Argon.

  • Add the crude amino-ester (from Protocol B) dissolved in THF dropwise.[1][3]

  • Allow to warm to room temperature and reflux for 4 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.

  • Filter the granular precipitate.[3] Concentrate the filtrate to obtain the target (4-Amino-2,2,3-trimethylcyclohexyl)methanol .[1][2]

3. Mechanistic Insight & Troubleshooting

Mechanism of Ammonia Suppression: During hydrogenation, the oxime is first reduced to an imine.[3] Without ammonia, the primary amine product can attack this imine to form a secondary amine (dimer). High concentrations of ammonia shift the equilibrium, preventing this side reaction.[3]

Mechanism Oxime Oxime (C=N-OH) Imine Imine (C=NH) Oxime->Imine H2, Cat Amine Primary Amine (C-NH2) Imine->Amine H2, Cat Dimer Secondary Amine (Side Product) Imine->Dimer -NH3 Amine->Imine Attack (Unwanted) NH3 Excess NH3 NH3->Imine Blocks Dimerization

Figure 2: Reaction pathway showing the critical role of Ammonia in suppressing dimer formation.

Troubleshooting Guide:

  • Incomplete Conversion: The 2,2,3-trimethyl group provides significant steric bulk.[1][2] Increase pressure to 80 bar or switch to a Rhodium catalyst (Rh/C), which is more active for hindered rings.[3]

  • Low Yield: Check for secondary amine formation (MS peaks at [2M-NH3]).[1][2][3] If present, increase NH₃ concentration or decrease temperature.[1][3]

  • Isomer Ratio: The product will exist as cis/trans isomers. The ratio is catalyst-dependent.[1][2][3] Ra-Ni typically gives a mixture; Rh/C often favors the cis isomer (amine cis to the methanol group).[2][3]

4. References
  • General Oxime Hydrogenation:

    • Rosen, T., & Green, M. (1965).[3] Catalytic Reduction of Oximes. Journal of Pharmaceutical Sciences.

    • Source:[1][2]

  • Stereoselective Hydrogenation:

    • Tamura, M., et al. (2014).[3] Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications.[3][6]

    • Source:[1]

  • Precursor Synthesis (Syk Inhibitors):

    • Patent WO2011075515A1.[1][3] Aminopyrimidines as Syk inhibitors. (Describes the use of 2,2,3-trimethyl-4-oxocyclohexanecarboxylic acid).

    • Source:[1]

  • Commercial Availability & Structure:

    • (4-Amino-2,2,3-trimethylcyclohexyl)methanol (CAS 1053170-08-3).[1][2][7][8][9]

    • Source:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (4-Amino-2,2,3-trimethylcyclohexyl)methanol

The following guide serves as a specialized Technical Support Center for the synthesis of (4-Amino-2,2,3-trimethylcyclohexyl)methanol . This molecule presents unique challenges due to the steric bulk of the gem-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of (4-Amino-2,2,3-trimethylcyclohexyl)methanol . This molecule presents unique challenges due to the steric bulk of the gem-dimethyl group at C2 and the methyl group at C3, which severely impact the stereoselectivity of the amine introduction at C4 and the reactivity of the hydroxymethyl group at C1.

Ticket ID: SYN-TMCM-001 Status: Open Severity: Critical (Yield < 30%) Assigned Specialist: Senior Application Scientist[1][2]

System Diagnostics: Why is your yield low?

Before altering your protocol, identify the failure mode. In the synthesis of substituted aminocyclohexylmethanols, yield loss typically occurs in three "Dead Zones."

Diagnostic SymptomProbable Root CauseTechnical Fix
Crude NMR shows mixed isomers (cis/trans) Lack of stereocontrol during amine formation (C4).[1][2]Switch from catalytic hydrogenation to hydride reduction (e.g., L-Selectride) for thermodynamic control.[1][2]
Product remains in aqueous layer Amphiphilic nature of amino-alcohol.[1][2]Do not use standard extraction. Use continuous extraction or resin-based isolation.[1][2]
Incomplete Reduction Steric hindrance from C2/C3 methyls blocking the C1 carboxyl.Activate the carboxylic acid (Mixed Anhydride) before reduction, or use Borane-DMS.[2]

Troubleshooting Protocols (Step-by-Step)

Protocol A: Stereoselective Amine Introduction (The C4 Challenge)

Context: If you are synthesizing this from the corresponding keto-ester or keto-acid (e.g., 2,2,3-trimethyl-4-oxocyclohexanecarboxylate), the gem-dimethyl group at C2 creates significant steric strain.[1][2] Standard reductive amination often yields the kinetically favored (axial) amine, which may not be your target.[2]

The Fix: Thermodynamic Equilibration Instead of direct reductive amination with NaBH


CN, use a two-step oxime reduction.
  • Oximation: React ketone with Hydroxylamine HCl in Pyridine/EtOH.

    • Checkpoint: Ensure conversion >98% by TLC. Steric bulk at C3 can slow this down. Heat to 60°C if necessary.

  • Reduction:

    • For Equatorial Amine (Thermodynamic): Use Sodium / Ethanol (Bouveault-Blanc conditions) or H

      
      /Raney Ni  at high pressure (50 bar) and high temp (80°C).
      
    • For Axial Amine (Kinetic): Use L-Selectride at -78°C.[1][2]

Protocol B: The "Stuck" Reduction (Acid to Alcohol)

Context: Converting the carboxylic acid/ester at C1 to the methanol group. The adjacent gem-dimethyl group at C2 shields the carbonyl carbon, making it sluggish to mild reducing agents.

The Fix: The Iodine-Activated Borohydride System Avoid LiAlH


 if you have safety constraints or if the workup forms emulsions (common with amino alcohols).[1] Use the NaBH

/ I

system, which generates Borane in situ.
  • Setup: Suspend the amino-acid precursor in anhydrous THF (0.5 M).

  • Activation: Add NaBH

    
     (2.5 equiv).
    
  • Initiation: Add I

    
     (1.0 equiv) in THF dropwise at 0°C.
    
    • Observation: The solution will turn brown, then clear as I

      
       is consumed. Hydrogen gas will evolve vigorously.
      
  • Reflux: Heat to reflux for 12 hours. The generated borane-amine complex is stable and requires vigorous hydrolysis.[1]

  • Workup (Critical): Quench with MeOH. Add 6M HCl and reflux for 1 hour to break the B-N bond. Neutralize with NaOH.

Protocol C: Isolation of the "Invisible" Product

Context: The product is a polar amino-alcohol.[1] It loves water. Standard Ether/Water extraction often results in 0% isolated yield because the product stays in the water.

The Fix: The "Salting-Out" + n-Butanol Method

  • Saturation: Saturate the aqueous quench layer with solid K

    
    CO
    
    
    
    until no more dissolves. This forces the organic amine out ("salting out").
  • Extraction: Extract 5 times with n-Butanol or IPA/CHCl

    
     (1:3) .
    
  • Alternative: Use a cation exchange resin (e.g., Dowex 50W).[2] Load aqueous solution, wash with water, elute product with 2M NH

    
    OH in MeOH.[2]
    

Visualizing the Yield Logic

The following diagram illustrates the decision matrix for optimizing the synthesis based on your starting material and observed failure mode.

SynthesisOptimization Start Start: Precursor Selection KetoAcid Precursor: 2,2,3-Trimethyl-4-oxocyclohexyl acid Start->KetoAcid Aromatic Precursor: Aromatic (e.g. Xylenol deriv.) Start->Aromatic Less Common Step1 Step 1: Amine Introduction KetoAcid->Step1 RouteA Method A: Reductive Amination (Risk: Mixed Isomers) Step1->RouteA RouteB Method B: Oxime Reduction (High Stereocontrol) Step1->RouteB Recommended CheckStereo Check Stereochemistry (Cis/Trans) CheckStereo->RouteB Ratio Poor Step2 Step 2: Carboxyl Reduction CheckStereo->Step2 Ratio OK RouteA->CheckStereo RouteB->CheckStereo CheckRed Check: Incomplete Reduction? Step2->CheckRed SolnLiAlH4 Soln: LiAlH4 (Aggressive) CheckRed->SolnLiAlH4 Steric Bulk High SolnBorane Soln: NaBH4/I2 (Selective) CheckRed->SolnBorane Standard Isolation Step 3: Isolation SolnLiAlH4->Isolation SolnBorane->Isolation Final Target: (4-Amino-2,2,3-trimethylcyclohexyl)methanol Isolation->Final

Caption: Decision tree for selecting the optimal synthetic pathway based on stereochemical requirements and steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My product is an oil that refuses to crystallize. How do I purify it? A: Amino alcohols in this class are often waxy, hygroscopic solids or oils.[2] Do not attempt recrystallization of the free base. Instead, form the Hydrochloride Salt :

  • Dissolve crude oil in minimal dry Ethanol.

  • Add 2M HCl in Diethyl Ether dropwise.

  • The salt should precipitate as a white solid. Recrystallize the salt from EtOH/EtOAc. This also upgrades the diastereomeric purity.

Q2: Why is the NaBH


 reduction stopping at the intermediate? 
A:  The 2,2,3-trimethyl substitution creates a "neopentyl-like" steric environment for the C1 carboxyl group.[1] NaBH

alone is too weak to reduce the acid/ester in this crowded environment. You must use an activator like Iodine (I

) or convert the acid to a Mixed Anhydride (using Ethyl Chloroformate) before adding the hydride source [1, 2].

Q3: Can I use catalytic hydrogenation (Pd/C) for the oxime reduction? A: Yes, but be careful with the solvent. In neutral solvents, you may get a mixture of secondary amines (dimers).[2] Use Acetic Acid or Methanolic Ammonia as the solvent to suppress dimer formation. Note that Pd/C often favors the cis-isomer (amine cis to the methyls) due to catalyst surface approach constraints.[1]

Summary of Key Data

ParameterStandard Protocol (LiAlH

)
Optimized Protocol (NaBH

/I

)
Reagent Cost HighLow
Safety Profile Pyrophoric (High Risk)Moderate Risk (H

evolution)
Workup Fieser (Alumina emulsion risk)Acid Hydrolysis (Clean layers)
Yield (Typical) 45-60%75-85%
Selectivity Substrate dependentHigh (with reflux)

References

  • Reduction of Amino Acids: McKennon, M. J., et al.[2] "A convenient reduction of amino acids and their derivatives."[3] Journal of Organic Chemistry, 58(13), 1993, pp. 3568-3571.[2] Link (Validates NaBH4/I2 system for hindered amino acids).[2]

  • Stereoselective Synthesis: Ahmad, S., et al. "Stereoselective synthesis of polyhydroxylated aminocyclohexanes."[4] Organic & Biomolecular Chemistry, 9(8), 2011, pp. 2801-2808.[2][4] Link (Discusses stereocontrol in substituted cyclohexanes).[2][4]

  • General Reduction Protocols: "Reduction of carboxylic acids to alcohols." ChemGuide. Link (Foundational chemistry for acid reduction limitations).[2]

  • Isomerization Techniques: "Method for preparing trans-4-aminocyclohexyl methanol." Google Patents (CN103420855A).[2] Link (Industrial context for aminocyclohexylmethanol synthesis).[2]

Sources

Optimization

Technical Support Center: Optimizing Cross-Linking with (4-Amino-2,2,3-trimethylcyclohexyl)methanol

Welcome to the technical support guide for optimizing reaction temperatures when using (4-Amino-2,2,3-trimethylcyclohexyl)methanol as a cross-linking agent. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing reaction temperatures when using (4-Amino-2,2,3-trimethylcyclohexyl)methanol as a cross-linking agent. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in their cross-linking experiments. Here, we move beyond simple protocols to explain the fundamental principles, enabling you to troubleshoot effectively and achieve robust, reproducible results.

Introduction: The Critical Role of Temperature

(4-Amino-2,2,3-trimethylcyclohexyl)methanol is a unique cross-linker, possessing both a primary amine and a primary alcohol. However, for the purpose of most common cross-linking reactions (e.g., with epoxides, isocyanates, or activated esters), the primary amine is the significantly more reactive nucleophile. The reaction temperature is arguably the most critical parameter in these cross-linking processes. It directly governs the reaction kinetics, the extent of cross-linking, and the final properties of the resulting polymer network.[1][2]

An improperly controlled temperature can lead to a cascade of issues, from incomplete reactions to compromised material integrity. This guide provides a structured approach to identifying and solving these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the cross-linking process in a direct question-and-answer format.

Question 1: My cross-linking reaction is extremely slow, or the material hasn't fully cured. What's happening?

Answer: This is a classic symptom of insufficient thermal energy.

  • Causality: Chemical reactions, including the amine-based nucleophilic additions central to cross-linking, require a minimum amount of energy to proceed, known as the activation energy.[3] An increase in temperature raises the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[4] If the temperature is too low, the system may not have enough energy to overcome this barrier, resulting in a slow or stalled reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating apparatus (oven, hot plate, reaction block) is calibrated and providing a stable, accurate temperature.

    • Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 5-10°C) and monitor the curing time or degree of cross-linking at each step.

    • Consider Catalysts: For some systems, particularly with less reactive electrophiles, a catalyst may be necessary to lower the activation energy. However, this must be done with caution as it can also accelerate side reactions.

    • Time Extension: As a first step, you can try extending the reaction time at the current temperature. However, if the reaction is far below its optimal temperature, this may not be sufficient to achieve full curing.

Question 2: The final cross-linked material is discolored (e.g., yellow or brown) and/or brittle. What causes this?

Answer: These are tell-tale signs of excessive reaction temperature.

  • Causality: While heat accelerates the desired cross-linking reaction, it can also initiate undesirable side reactions or thermal degradation.[1]

    • Side Reactions: At elevated temperatures, alternative reaction pathways can become significant. For amine cross-linkers, this can include oxidation or reactions with other components in the formulation. In epoxy-amine systems, etherification (homopolymerization of epoxides) can occur at high temperatures, leading to a less controlled network structure.[2]

    • Thermal Degradation: The cyclohexyl backbone of the cross-linker, or the polymer chains being cross-linked, can begin to break down (chain scission) if the temperature exceeds their thermal stability limit. This leads to a lower molecular weight network, reduced mechanical strength, and brittleness.[5]

  • Troubleshooting Steps:

    • Systematic Temperature Reduction: Decrease the reaction temperature in 5-10°C increments to find a balance where the reaction proceeds efficiently without causing degradation.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation, which is often a source of discoloration.[6]

    • Time-Temperature Trade-off: A lower temperature may require a longer reaction time. It is often preferable to run a longer reaction at a moderate temperature than a short one at a high, potentially damaging, temperature.[7]

Question 3: I'm observing significant batch-to-batch variability in my material's properties (e.g., stiffness, gel point). How can I improve consistency?

Answer: This issue almost always points to inconsistent or non-uniform temperature control.

  • Causality: The degree of cross-linking is highly dependent on the thermal history of the material.[8] Minor fluctuations in temperature can lead to significant differences in the final cross-link density, which directly impacts mechanical and thermal properties.[1] Non-uniform heating (e.g., hot spots in an oven) can create a material with regions of high and low cross-linking, compromising overall performance.

  • Troubleshooting Steps:

    • Audit Your Heating System: Ensure your oven or reaction vessel provides uniform heating. Use multiple thermocouples to map the temperature profile of your curing environment.

    • Controlled Heating Ramps: Instead of placing your sample directly into a pre-heated environment, use a programmable controller to ramp the temperature up and hold it at the target. This ensures a more consistent thermal history for each sample.

    • Sample Geometry: Be aware that the geometry of your sample matters. Thicker samples may experience an exothermic reaction, where the heat generated by the reaction itself increases the internal temperature, a phenomenon that must be controlled.

Experimental Protocols for Temperature Optimization

Protocol 1: Initial Temperature Range Estimation via Differential Scanning Calorimetry (DSC)

This protocol helps identify the onset and peak of the cross-linking exotherm, providing a scientifically grounded starting point for your optimization.

Methodology:

  • Sample Preparation: Prepare a small, uncured sample (5-10 mg) of your complete reaction mixture, including (4-Amino-2,2,3-trimethylcyclohexyl)methanol and the co-reactant in the correct stoichiometry.

  • DSC Setup: Place the sample in a hermetically sealed aluminum DSC pan. Place an empty, sealed pan in the reference position.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected reaction completion (e.g., 250°C).

  • Data Analysis:

    • The resulting thermogram will show an exothermic peak.

    • T_onset: The temperature at which the exothermic peak begins. This is the minimum temperature required to initiate the reaction.

    • T_peak: The temperature at which the reaction rate is at its maximum.

Protocol 2: Systematic Isothermal Curing Study

This protocol uses the information from DSC to perform a series of small-scale experiments to pinpoint the optimal temperature.

Methodology:

  • Select Temperatures: Based on your DSC results, select 3-5 isothermal temperatures for your study. For example, if your T_onset is 80°C and T_peak is 110°C, you might choose 85°C, 95°C, 105°C, and 115°C.

  • Prepare Samples: Prepare identical samples of your reaction mixture for each temperature point.

  • Isothermal Cure: Place each sample in a pre-heated, calibrated oven at its designated temperature for a fixed amount of time (e.g., 2 hours).

  • Analysis: After curing, evaluate the material from each temperature point using a consistent set of analytical techniques.

Data Interpretation and Visualization

Summarize your findings from the isothermal study in a table to facilitate comparison.

Table 1: Example Data Summary for Temperature Optimization Study

Reaction Temp. (°C)Visual AppearanceGel Content (%)Hardness (Shore D)Glass Transition Temp. (Tg, °C)
85Clear, slightly soft857095
95Clear, hard9882110
105Clear, hard>9983112
115Slight yellowing, brittle>9980 (fractured)108
  • Gel Content: Indicates the degree of cross-linking.

  • Hardness/Mechanical Properties: Measures the material's stiffness and strength.

  • Glass Transition Temperature (Tg): A key indicator of the material's thermal performance, which is directly related to cross-link density.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting common issues related to reaction temperature optimization.

G cluster_start Start: Evaluate Cured Material cluster_problem Problem Identification cluster_slow Scenario A: Incomplete Reaction cluster_degraded Scenario B: Material Degradation cluster_variable Scenario C: Inconsistent Results start Observe Final Material Properties problem Problem Observed? start->problem slow_rxn Slow / Incomplete Curing Low Hardness / Low Tg problem->slow_rxn Incomplete Curing degraded_rxn Brittle Material Discoloration / Low Strength problem->degraded_rxn Degradation variable_rxn Batch-to-Batch Variability problem->variable_rxn Variability cause_slow Cause: Insufficient Thermal Energy slow_rxn->cause_slow solution_slow Solution: 1. Increase Temperature by 5-10°C 2. Increase Reaction Time 3. Verify Heater Calibration cause_slow->solution_slow cause_degraded Cause: Excessive Thermal Energy degraded_rxn->cause_degraded solution_degraded Solution: 1. Decrease Temperature by 5-10°C 2. Use Inert Atmosphere (N₂/Ar) 3. Reduce Reaction Time cause_degraded->solution_degraded cause_variable Cause: Poor Temperature Control/Uniformity variable_rxn->cause_variable solution_variable Solution: 1. Map Oven Temperature Profile 2. Use Controlled Heating Ramps 3. Standardize Sample Geometry cause_variable->solution_variable

Caption: Troubleshooting workflow for temperature optimization.

References

  • Kojio, K., et al. (2024). Influences of amine/epoxide ratio on cross-linking structure and mechanical properties of cured hydrogenated epoxy resin sheets and single-lap joints. Polymer, 298, 126882. Available at: [Link]

  • Zhang, L., et al. (2025). Effect of Crosslinking Temperature on the Insulation Performance of XLPE Secondary Crosslinking Insulation Interface Layer. Energies, 18(7), 1545. Available at: [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from: [Link]

  • Lee, H., & Lee, K. (2020). Effect of temperature on gelation and cross-linking of gelatin methacryloyl for biomedical applications. Physics of Fluids, 32(3), 032005. Available at: [Link]

  • Ebeam Machine. (2025). Accelerated Cross Linking Techniques for Heat-Resistant Polymers. Retrieved from: [Link]

  • PubChem. (n.d.). (4-Methoxycyclohexyl)methanol. Retrieved from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Amino-2,3,6-trimethylphenol Properties. CompTox Chemicals Dashboard. Retrieved from: [Link]

  • Rhule, S. (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina. Retrieved from: [Link]

  • Singh, S., et al. (2025). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. International Journal of Molecular Sciences, 26(8), 6903. Available at: [Link]

  • Dietrich, A. M., et al. (2015). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Environmental Science & Technology Letters, 2(11), 314-318. Available at: [Link]

  • Sivaraj, C., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Materials, 15(23), 8348. Available at: [Link]

  • Nguyen, T. H., et al. (2025). Effect of Temperature and Time on Crosslinking Reaction of Fabricating Modified Poly(Vinyl Alcohol) Materials for Pb(II) Removal in Aqueous Solutions. JST: Engineering and Technology for Sustainable Development, 35(3), 034-043. Available at: [Link]

  • Ferre, E., et al. (2014). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. International Journal of Chemical Kinetics, 46(6), 331-343. Available at: [Link]

  • ResearchGate. (2024). 567 questions with answers in CROSSLINKING. Retrieved from: [Link]

  • Request PDF. (n.d.). Effect of Temperature and Initiator Concentration on the Curing Reaction of an Epoxy/Amine System. Retrieved from: [Link]

  • Wang, B., et al. (2012). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. Google Patents.
  • Defense Technical Information Center. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from: [Link]

  • CompTox Chemicals Dashboard. (n.d.). (cis-4-Methylcyclohexyl)methanol - Links. Retrieved from: [Link]

  • Davydovich, D., et al. (2020). Cross-Linking Agents for Enhanced Performance of Thermosets Prepared via Frontal Ring-Opening Metathesis Polymerization. Macromolecules, 53(20), 8804–8811. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in Polymers Containing (4-Amino-2,2,3-trimethylcyclohexyl)methanol

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with polymers incorporating (4-Amino-2,2,3-trimethylcyclohexyl)methanol. This guide is designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with polymers incorporating (4-Amino-2,2,3-trimethylcyclohexyl)methanol. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, particularly phase separation, that can arise during the synthesis and processing of these specialized polymers. The unique structure of this monomer, characterized by a bulky trimethylcyclohexyl ring and dual amino and hydroxyl functionality, presents both opportunities for novel material properties and specific hurdles in achieving homogeneous polymer systems.

This resource is structured in a question-and-answer format to directly address the practical issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs)

Q1: We are observing cloudiness and precipitation during the polymerization of a polyamide using (4-Amino-2,2,3-trimethylcyclohexyl)methanol with a linear aliphatic diacid. What is the likely cause?

A1: The observed cloudiness and precipitation are classic indicators of polymer phase separation. This is likely occurring because the polymer being formed is not soluble in the reaction solvent at the given concentration and temperature. The bulky and rigid structure of the (4-Amino-2,2,3-trimethylcyclohexyl)methanol monomer can lead to a significant decrease in the entropy of mixing, a key factor in polymer solubility.[1][2] The trimethyl-substituted cyclohexane ring restricts chain mobility and prevents the polymer from adopting a more random, solvated conformation.

Several factors could be contributing to this issue:

  • Poor Solvent Choice: The solvent may not have a solubility parameter that is a good match for the resulting polyamide.

  • High Polymer Concentration: As the polymer chains grow, their concentration may exceed the solubility limit in the chosen solvent.

  • Low Reaction Temperature: In many cases, polymer solubility increases with temperature.[2]

Q2: Can the cis/trans isomeric ratio of (4-Amino-2,2,3-trimethylcyclohexyl)methanol affect the final polymer's properties and tendency to phase separate?

A2: Absolutely. The stereochemistry of the cyclohexane ring plays a crucial role in the final polymer architecture and its propensity for phase separation. The trans isomer generally imparts a more linear and rigid chain structure, which can promote crystallinity and potentially lead to insolubility.[3][4] In contrast, the cis isomer introduces a "kink" in the polymer backbone, disrupting regular chain packing and often resulting in more amorphous and soluble polymers.[3][4] An inconsistent or unknown cis/trans ratio in your monomer can lead to batch-to-batch variability in polymer solubility and performance. It is highly recommended to characterize the isomeric ratio of your starting material if you are experiencing reproducibility issues.

Q3: We are attempting to synthesize a polyurethane with (4-Amino-2,2,3-trimethylcyclohexyl)methanol and a diisocyanate, but the reaction is sluggish, and the resulting polymer has a low molecular weight and appears hazy.

A3: This is a multi-faceted problem likely stemming from both kinetic and thermodynamic issues.

  • Sluggish Reaction: The primary amino group on the cyclohexane ring is sterically hindered by the adjacent methyl groups.[5] This steric hindrance can significantly slow down the reaction rate with the isocyanate, leading to incomplete polymerization and low molecular weight.[5] You may need to employ higher reaction temperatures, longer reaction times, or a suitable catalyst to overcome this kinetic barrier.

  • Haziness (Phase Separation): The haziness points towards phase separation. In polyurethanes, this is often due to the thermodynamic incompatibility between the "hard" segments (formed from the diisocyanate and diamine/diol) and the "soft" segments (often a polyol). The rigid and bulky nature of the hard segments containing (4-Amino-2,2,3-trimethylcyclohexyl)methanol can enhance this incompatibility, leading to micro-phase separation.[6][7]

In-Depth Troubleshooting Guides

Guide 1: Addressing Polymer Insolubility and Precipitation During Synthesis

This guide provides a systematic approach to troubleshooting phase separation that manifests as insolubility or precipitation during the polymerization reaction.

Core Principle: The solubility of a polymer is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For a polymer to dissolve, ΔG_mix must be negative. The bulky structure of (4-Amino-2,2,3-trimethylcyclohexyl)methanol can lead to a less favorable (less negative) entropy of mixing (ΔS_mix), making the enthalpy of mixing (ΔH_mix) and temperature (T) critical factors.

start Precipitation Observed During Polymerization solvent Step 1: Evaluate Solvent System start->solvent concentration Step 2: Adjust Monomer/Polymer Concentration solvent->concentration If precipitation persists temperature Step 3: Modify Reaction Temperature concentration->temperature If precipitation persists characterize Step 4: Characterize Precipitate and Soluble Fraction temperature->characterize If precipitation persists end Homogeneous Solution Achieved characterize->end Problem Resolved start Phase Separation in Cured Thermoset cure Step 1: Modify Cure Profile (Temperature & Time) start->cure compatibilizer Step 2: Introduce a Compatibilizer cure->compatibilizer If phase separation persists formulation Step 3: Adjust Formulation Stoichiometry compatibilizer->formulation If phase separation persists characterize Step 4: Characterize Morphology formulation->characterize If phase separation persists end Homogeneous Thermoset Achieved characterize->end Problem Resolved

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: Spectral Profiling of (4-Amino-2,2,3-trimethylcyclohexyl)methanol

Topic: H-NMR and C-NMR spectral analysis of (4-Amino-2,2,3-trimethylcyclohexyl)methanol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-NMR and C-NMR spectral analysis of (4-Amino-2,2,3-trimethylcyclohexyl)methanol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Application Scope

(4-Amino-2,2,3-trimethylcyclohexyl)methanol (CAS 1053170-08-3) represents a specialized chiral building block, often utilized in the synthesis of peptide mimetics, organocatalysts, and complex pharmaceutical intermediates.[1] Its structural core—a cyclohexane ring decorated with a gem-dimethyl group at C2, a methyl at C3, and polar functionalities at C1 and C4—presents unique stereochemical challenges.

This guide provides a rigorous comparative analysis of the H-NMR and C-NMR profiles of this molecule. Unlike simple cyclohexane derivatives, the steric bulk of the 2,2,3-trimethyl system imposes rigid conformational locks, making NMR the primary tool for distinguishing between diastereomers (cis/trans relative to C1/C4).

Key Analytical Challenges
  • Stereochemical Assignment: Distinguishing the axial/equatorial orientation of the C4-amino group relative to the C1-hydroxymethyl group.

  • Methyl Overlap: Resolving the three methyl signals (two singlets, one doublet) in the high-field region.

  • Conformational Locking: The gem-dimethyl group at C2 prevents ring flipping, leading to distinct, non-averaging signals for ring protons.

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow minimizes solvent effects that can obscure critical coupling constants.

Sample Preparation Protocol
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis to maximize resolution of the aliphatic region. Use DMSO-d₆ if the amino group protons need to be observed (prevents rapid exchange) or if solubility is an issue.[1]

  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations can induce intermolecular H-bonding, shifting the -OH and -NH₂ signals.[1]

  • Reference: Calibrate to internal TMS (0.00 ppm) or the residual CHCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Instrumental Parameters
  • Frequency: Minimum 400 MHz (¹H) recommended to resolve the C2/C3 methyl region.

  • Pulse Sequence: Standard 30° pulse for 1D ¹H; Proton-decoupled ¹³C with NOE enhancement for sensitivity.

  • Temperature: 298 K (25°C).

Comparative H-NMR Analysis

The proton spectrum is dominated by the aliphatic ring protons and the methyl groups. The table below compares the target molecule with a non-methylated analog to highlight the "Trimethyl Effect."

Table 1: Comparative ¹H-NMR Chemical Shift Assignments (in CDCl₃)
Structural Fragment(4-Amino-2,2,3-trimethyl...)[1] [Target](trans-4-Aminocyclohexyl)methanol [Analog]Diagnostic Feature
C2-Methyls (gem) 0.85 - 0.95 ppm (2x s) AbsentThe gem-dimethyl singlets are the spectral "fingerprint" of this scaffold.[1]
C3-Methyl 0.80 - 0.90 ppm (d) AbsentAppears as a doublet due to coupling with H3; often overlaps with C2-Me.[1]
C1-CH₂-OH 3.40 - 3.60 ppm (m/d) 3.45 ppm (d, J=6.5 Hz)The multiplicity depends on the C1-H conformation.[1] An ABX system suggests restricted rotation.
C4-H (α to NH₂) 2.60 - 2.80 ppm (m) 2.65 ppm (tt)The coupling constant width (

) indicates axial (wide) vs. equatorial (narrow) orientation.[1]
-NH₂ / -OH 1.5 - 2.5 ppm (br s) 1.2 - 2.0 ppm (br s)Highly variable; shifts downfield with concentration.[1]
Mechanistic Insight: The "Trimethyl Lock"

In the analog (trans-4-aminocyclohexyl)methanol, the ring can undergo chair-flip averaging, often simplifying the spectrum.[1] In the 2,2,3-trimethyl target, the bulky methyl groups lock the ring into a specific chair conformation.

  • Observation: You will likely see distinct axial and equatorial protons for C5 and C6, rather than averaged multiplets.

  • Validation: Look for a large trans-diaxial coupling (~10-12 Hz) on the C4-H proton if the amino group is equatorial.[1]

Comparative C-NMR Analysis

Carbon NMR provides the most definitive confirmation of the carbon skeleton, particularly the quaternary carbon at C2.

Table 2: ¹³C-NMR Chemical Shift Predictions (ppm)
Carbon PositionChemical Shift (δ)TypeNotes
C1 (-CH₂OH) 65.0 - 68.0 CH₂Characteristic alcohol methylene.
C4 (-NH₂) 50.0 - 52.0 CHAlpha to amine; shift confirms substitution.[1]
C2 (Quaternary) 36.0 - 38.0 CqCritical diagnostic. Disappears in DEPT-135/90 experiments.[1]
Methyls (C2/C3) 20.0 - 30.0 CH₃Three distinct peaks.[1] C3-Me is usually distinguishable from the gem-dimethyls.[1]
Ring CH₂ (C5, C6) 25.0 - 35.0 CH₂Standard cyclohexane envelope.

Structural Assignment Workflow (Logic Diagram)

To unambiguously assign the stereochemistry (e.g., is the Amino group cis or trans to the Methanol?), a 2D NMR workflow is required. The diagram below outlines the logical progression.

NMR_Workflow cluster_decision Stereo-Decision Logic Sample Purified Sample (10mg in CDCl3) H1 1H NMR (1D) Identify Methyl Singlets & C4-H Sample->H1 C13 13C NMR / DEPT-135 Confirm Cq (C2) & CH2 (C1) H1->C13 Confirm Skeleton HSQC HSQC (2D) Map Protons to Carbons C13->HSQC Assign Connectivity NOESY NOESY / ROESY Determine Stereochemistry HSQC->NOESY Spatial Proximity Result Final Stereochemical Assignment NOESY->Result Correlate C4-H to C1-H or Methyls NOESY_Signal NOE: C4-H <-> C2-Me(axial) NOESY->NOESY_Signal NOESY_Signal->Result Strong NOE = Axial H (Equatorial NH2)

Figure 1: Step-by-step NMR assignment workflow for resolving trimethylcyclohexyl stereoisomers.

Detailed Analysis of Stereoisomers

The "2,2,3-trimethyl" pattern creates a reference plane. The relative orientation of the C1-hydroxymethyl and C4-amino groups defines the biological activity.[1]

Distinguishing Isomers via NOE
  • Irradiate the C2-Methyls: In a 1D-NOE or 2D-NOESY experiment, irradiate the distinct methyl singlets.

  • Observe C4-H:

    • If C4-H shows a strong NOE enhancement with the axial methyl at C2, then C4-H is axial (implying the Amino group is equatorial ).[1]

    • If C4-H shows weak or no NOE with the axial methyl, it may be equatorial (Amino group axial).

  • Observe C1-H: Similarly, check the correlation between C1-H and the C2/C3 methyls to establish the "head" configuration.

Common Impurities[1]
  • Regioisomers: During synthesis (e.g., from isophorone derivatives), the amino group might migrate or the methyls might rearrange. Check for loss of the gem-dimethyl singlet pattern (e.g., if one methyl shifts to C6).

  • Diastereomers: A mixture of cis and trans isomers will appear as "shadow" peaks near the main signals, particularly noticeable in the C1-CH₂-OH region.[1]

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2025). Cyclohexanemethanamine, 4-amino-α,α,4-trimethyl- Data. NIST Chemistry WebBook.[2] Retrieved from [Link][1]

Sources

Comparative

A Comparative Guide to Spectroscopic Techniques for the Identification of (4-Amino-2,2,3-trimethylcyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of novel chemical entities is paramount. (4-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of novel chemical entities is paramount. (4-Amino-2,2,3-trimethylcyclohexyl)methanol, a substituted cyclohexyl compound, presents a unique analytical challenge due to its combination of a primary amine, a primary alcohol, and a sterically hindered cyclohexane ring. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this molecule. As Senior Application Scientists, our focus is not merely on the "how" but the "why," offering a rationale-driven approach to analytical method selection and data interpretation.

The First Line of Inquiry: Predicting the FTIR Spectrum of (4-Amino-2,2,3-trimethylcyclohexyl)methanol

FTIR spectroscopy serves as a rapid and accessible tool for the initial identification of functional groups.[1][2] The principle lies in the absorption of infrared radiation by specific molecular vibrations, providing a unique "fingerprint" of the molecule. For an unknown sample suspected to be (4-Amino-2,2,3-trimethylcyclohexyl)methanol, the FTIR spectrum is predicted to exhibit a series of characteristic peaks arising from its constituent functional groups.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected AppearanceRationale & Authoritative Insights
3400-3250 Primary Amine (R-NH₂)N-H StretchTwo distinct sharp to medium peaks.Primary amines exhibit both symmetric and asymmetric N-H stretching vibrations, resulting in a characteristic doublet in this region. The sharpness of these peaks can help distinguish them from the typically broader alcohol O-H stretch.[3]
3400-3200 Primary Alcohol (R-CH₂OH)O-H Stretch (Hydrogen-bonded)Broad, strong peak.The hydroxyl group readily forms intermolecular hydrogen bonds, which leads to a broadening of the O-H stretching band. This peak may overlap with the N-H stretches of the primary amine.
2960-2850 Alkyl C-HC-H StretchStrong, sharp peaks.These absorptions are characteristic of the sp³ hybridized C-H bonds in the cyclohexane ring and the methyl and methylene groups. Their presence is expected in almost all aliphatic organic molecules.
1650-1580 Primary Amine (R-NH₂)N-H Bend (Scissoring)Medium to strong, sharp peak.This bending vibration is a key indicator of a primary amine and is often well-defined.
1470-1430 Alkyl C-HC-H Bend (Scissoring)Medium intensity peaks.These peaks arise from the bending vibrations of the CH₂ and CH₃ groups on the cyclohexane ring.
1250-1020 C-N Stretch (Aliphatic)C-N StretchMedium to weak peak.The stretching vibration of the carbon-nitrogen bond in an aliphatic amine typically appears in this region.
1075-1000 Primary Alcohol (R-CH₂OH)C-O StretchStrong, prominent peak.The C-O stretching vibration in a primary alcohol is typically a strong and easily identifiable peak in the fingerprint region.
910-665 Primary Amine (R-NH₂)N-H WagBroad, medium to strong peak.This out-of-plane bending vibration is another characteristic feature of primary amines.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";

} caption: "Molecular structure of (4-Amino-2,2,3-trimethylcyclohexyl)methanol"

Beyond Functional Groups: A Comparative Analysis of Spectroscopic Techniques

While FTIR provides a valuable preliminary assessment, it often falls short in providing a complete structural elucidation, especially for complex molecules with multiple stereoisomers. For unambiguous identification, a multi-technique approach is essential.

FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry
Information Provided Functional groups present.Detailed atomic connectivity, stereochemistry, and 3D structure.Molecular weight and elemental composition, fragmentation patterns for structural clues.
Sample Requirements µg to mg quantities; solid, liquid, or gas.mg quantities; sample must be soluble in a deuterated solvent.ng to µg quantities; sample must be ionizable.
Data Interpretation Relatively straightforward; based on characteristic peak positions.Complex; requires analysis of chemical shifts, coupling constants, and 2D correlations.Interpretation of fragmentation can be complex and may require reference spectra.
Strengths Rapid, non-destructive, and relatively inexpensive.Provides the most detailed structural information.High sensitivity and provides exact molecular weight.
Limitations Does not provide information on molecular connectivity or stereochemistry.Lower sensitivity than MS, requires more sample, and can be time-consuming.Does not directly provide stereochemical information; isomers can be difficult to distinguish.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Determination

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule.[4] It provides information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the assembly of the molecular skeleton.

For (4-Amino-2,2,3-trimethylcyclohexyl)methanol, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclohexane ring, the methyl groups, the methylene group of the hydroxymethyl substituent, and the protons of the amine and hydroxyl groups. The chemical shifts and coupling patterns of the cyclohexane ring protons would be complex due to the rigid chair-like conformation and the presence of multiple substituents. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable in assigning these signals and establishing the connectivity between protons and carbons.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound, a critical piece of information for confirming its identity. For (4-Amino-2,2,3-trimethylcyclohexyl)methanol (C₁₀H₂₁NO), the expected molecular weight is approximately 171.28 g/mol . High-resolution mass spectrometry (HRMS) can provide this mass with high accuracy, allowing for the determination of the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural clues. For cyclic alcohols and amines, common fragmentation pathways include the loss of water (M-18) and alpha-cleavage adjacent to the heteroatom.[5][6][7] The fragmentation of the cyclohexane ring can also lead to characteristic ions.[8]

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of the analytical data, it is crucial to follow well-defined and validated experimental protocols.

FTIR Spectroscopy: Attenuated Total Reflectance (ATR) Method

The ATR method is a simple and rapid technique for obtaining FTIR spectra of solid and liquid samples.[9]

  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged and a background spectrum is collected.

  • Sample Application: Place a small amount of the (4-Amino-2,2,3-trimethylcyclohexyl)methanol sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

dot graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for FTIR analysis using the ATR method."

NMR Spectroscopy: Sample Preparation and Data Acquisition

Proper sample preparation is critical for obtaining high-quality NMR spectra.[10][11]

  • Sample Dissolution: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C and 2D NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum and relevant 2D spectra (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Workflow for NMR analysis of an organic compound."

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12]

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). Derivatization may be necessary to improve the volatility of the amino alcohol.

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column based on boiling point and polarity.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is measured.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the components and their fragmentation patterns.

dot graph "GCMS_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} caption: "Workflow for GC-MS analysis of a volatile organic compound."

Conclusion: An Integrated Approach for Unambiguous Identification

The identification of (4-Amino-2,2,3-trimethylcyclohexyl)methanol necessitates a synergistic application of modern spectroscopic techniques. FTIR spectroscopy offers a rapid and effective means of confirming the presence of the key amino and hydroxyl functional groups. However, for complete and unambiguous structural elucidation, including stereochemistry, NMR spectroscopy is the definitive tool. Mass spectrometry complements these techniques by providing an accurate molecular weight and valuable fragmentation information that can corroborate the proposed structure. By understanding the strengths and limitations of each technique and employing them in a logical, self-validating workflow, researchers can confidently and efficiently characterize complex molecules in the pursuit of new drug discoveries and chemical innovations.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • NMR. 4. Sample preparation and pre-acquisition activities. [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • UniTechLink. (2023). Step-by-step Analysis of FTIR. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Novabiochem. NMR sample preparation guidelines. [Link]

  • Royal Society of Chemistry. (2015). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. [Link]

  • PubMed. (2006, August 15). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. [Link]

  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. [Link]

  • Mueller Group. Fourier Transform Infrared Spectroscopy. [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. [Link]

  • National Center for Biotechnology Information. (2015). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]

  • ACS Publications. (1988). A Comparison of FTNMR and FTIR Techniques. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • Spectroscopy Online. (2020, November 16). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS. [Link]

  • Whitman College. GCMS Section 6.10. [Link]

  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

  • ResearchGate. (2025, August 9). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. [Link]

  • Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • PMC. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]

  • Hindawi. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. [Link]

  • Food Science and Technology. (2022). Fourier-transform infrared spectroscopy and machine learning to predict amino acid content of nine commercial insects. [Link]

  • MDPI. (2024, August 8). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. [Link]

  • ResearchGate. FTIR spectrum analysis of the whole-plant methanol extract of Heliotropium europaeum (WMEHE). [Link]

  • Semantic Scholar. (2013, May 28). Rapid quantitative analysis of ethanol and prediction of methanol content in traditional fruit brandies from Romania, using FTIR spectroscopy and chemometrics. [Link]

  • MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

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Validation

A Comparative Analysis of Curing Rates: Isophorone Diamine vs. (4-Amino-2,2,3-trimethylcyclohexyl)methanol in Epoxy Systems

Introduction In the formulation of high-performance epoxy systems, the selection of a curing agent is paramount, directly influencing the reaction kinetics, processing window, and the ultimate thermomechanical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the formulation of high-performance epoxy systems, the selection of a curing agent is paramount, directly influencing the reaction kinetics, processing window, and the ultimate thermomechanical properties of the cured polymer network. Among the diverse classes of hardeners, cycloaliphatic amines are prized for the excellent durability, chemical resistance, and UV stability they impart to the final product.[1][2] This guide provides an in-depth comparison of the curing characteristics of two such agents: the widely-used Isophorone diamine (IPDA) and the less common, hydroxyl-functional (4-Amino-2,2,3-trimethylcyclohexyl)methanol.

While IPDA is a well-established cross-linking agent with predictable performance, (4-Amino-2,2,3-trimethylcyclohexyl)methanol presents a unique structural variation—the presence of a primary hydroxyl group—that suggests a distinct reactivity profile. This analysis is grounded in fundamental chemical principles, structure-reactivity relationships, and standard analytical methodologies, providing researchers and formulators with a predictive framework for leveraging these molecules in advanced epoxy applications.

Molecular Structure and Functional Group Analysis

The curing behavior of an amine hardener is intrinsically linked to its molecular architecture. The structures of IPDA and (4-Amino-2,2,3-trimethylcyclohexyl)methanol, while both based on a substituted cyclohexane ring, reveal critical differences in their reactive functional groups.

Isophorone Diamine (IPDA) is a cycloaliphatic diamine featuring two amine groups with differing reactivity: a primary amine (-NH2) on a methyl side chain and a secondary amine (-NH) as part of the cyclohexane ring.[3] As a diamine, IPDA possesses four reactive hydrogens, enabling it to function as a standalone cross-linking agent to form a robust three-dimensional polymer network.

(4-Amino-2,2,3-trimethylcyclohexyl)methanol , in contrast, is a monoamine containing a single primary amine group (-NH2) and a primary hydroxyl group (-CH2OH). With only two reactive amine hydrogens, this molecule cannot form a cross-linked network on its own and functions as a chain extender. Its most significant feature is the hydroxyl group, which is known to influence the epoxy-amine reaction.

Figure 1: Chemical Structures of the Curing Agents.

The Epoxy-Amine Curing Mechanism and Key Influencing Factors

The curing of epoxy resins with amine hardeners proceeds via a nucleophilic addition reaction. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbon atoms of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond.[4]

Curing_Mechanism Epoxy Epoxy Group (R-CH(O)CH2) Intermediate Secondary Amine Adduct + Hydroxyl Group Epoxy->Intermediate Ring Opening Amine Primary Amine (R'-NH2) Amine->Intermediate ts1 + Final Tertiary Amine + Another Hydroxyl Group Intermediate->Final Reaction with another Epoxy Group

Figure 2: General Epoxy-Amine Reaction Pathway.

Several factors dictate the rate of this reaction:

  • Amine Basicity and Nucleophilicity: More basic amines are generally more nucleophilic and react faster. Aliphatic amines are more basic than aromatic amines.

  • Steric Hindrance: Bulky groups near the amine functionality can physically obstruct the approach to the epoxy ring, slowing the reaction.[5] Both IPDA and (4-Amino-2,2,3-trimethylcyclohexyl)methanol feature a substituted cyclohexane ring, which imparts more steric hindrance than simple linear aliphatic amines, leading to a more moderate reactivity profile.[6][7]

  • Hydroxyl Group Catalysis: The presence of hydroxyl groups, either on the curing agent itself or formed during the reaction, can accelerate the cure rate.[8][9] The hydroxyl group forms a hydrogen bond with the oxygen atom of the epoxy ring, which polarizes the C-O bond and increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by the amine.[3][10] This phenomenon is known as a termolecular autocatalytic reaction mechanism.

Comparative Analysis of Curing Rates

FeatureIsophorone Diamine (IPDA) (4-Amino-2,2,3-trimethylcyclohexyl)methanol Impact on Curing Rate
Amine Functionality Diamine (Primary & Secondary)Monoamine (Primary)IPDA acts as a cross-linker, leading to gelation and network formation. The monoamine acts as a chain extender, increasing molecular weight without forming a network on its own.
Reactive Hydrogens 4 per molecule2 per moleculeIPDA has a higher functionality for cross-linking.
In-built Accelerator NoneYes (Primary -OH group)The hydroxyl group in (4-Amino-2,2,3-trimethylcyclohexyl)methanol is expected to act as an internal catalyst, significantly accelerating the amine-epoxy reaction rate.[3][9]
Steric Hindrance Moderate to HighModerate to HighBoth molecules have bulky cycloaliphatic structures, leading to slower reactivity compared to linear aliphatic amines.[5][7]
Typical Reactivity ModeratePredicted to be HighIPDA is known for a controlled curing process.[8] The hydroxyl group in the other molecule suggests a much faster intrinsic reaction rate, potentially leading to a shorter pot life when used in a blend.
Curing Temperature Ambient to Medium-HighPredicted to be Low to AmbientThe catalytic effect of the hydroxyl group may allow for curing at lower temperatures or faster curing at ambient temperatures compared to IPDA.

Analysis:

  • Isophorone Diamine (IPDA): As a standard cycloaliphatic hardener, IPDA offers a balanced and controllable reactivity.[8] Its cure can be initiated at ambient temperature but often requires a post-cure at elevated temperatures to develop optimal properties and achieve a high glass transition temperature (Tg). The difference in reactivity between its primary and secondary amines provides a broad curing window.

  • (4-Amino-2,2,3-trimethylcyclohexyl)methanol: The defining feature of this molecule is its hydroxyl group. This functional group is expected to act as a potent internal accelerator for the epoxy-amine reaction.[3] Therefore, the intrinsic reaction rate of its primary amine group is predicted to be significantly higher than that of the primary amine in IPDA under identical conditions. While it cannot be used as a sole curing agent, if blended with a multifunctional amine, it would likely shorten the gel time and reduce the overall curing temperature of the system.

Proposed Experimental Protocol: Comparative Kinetic Analysis via DSC

To empirically validate the predicted differences in curing rates, a standardized experimental approach is necessary. Differential Scanning Calorimetry (DSC) is the industry-standard technique for characterizing the cure kinetics of thermosetting systems. It measures the heat flow associated with the exothermic curing reaction as a function of temperature or time.

Objective: To determine and compare the total heat of reaction (ΔH), peak exotherm temperature (Tp), and glass transition temperature (Tg) for epoxy systems cured with IPDA and a blend containing (4-Amino-2,2,3-trimethylcyclohexyl)methanol.

Materials:

  • Standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~188 g/eq).

  • Isophorone Diamine (IPDA).

  • (4-Amino-2,2,3-trimethylcyclohexyl)methanol.

  • A secondary, multifunctional amine (e.g., Diethylenetriamine, DETA) for the blend study.

Methodology:

  • Formulation:

    • System 1 (Control): Prepare a stoichiometric mixture of DGEBA resin and IPDA.

    • System 2 (Test): Prepare a formulation where (4-Amino-2,2,3-trimethylcyclohexyl)methanol replaces a molar equivalent portion (e.g., 20%) of the amine hydrogens from a primary curing agent like DETA, mixed with DGEBA resin.

  • DSC Analysis (Non-isothermal):

    • Accurately weigh 5-10 mg of the freshly prepared mixture into a hermetic DSC pan.

    • Place the pan in the DSC cell and heat at a constant rate (e.g., 10 °C/min) from ambient to ~300 °C.

    • Record the heat flow to obtain a curing exotherm.

  • Data Analysis:

    • Integrate the area under the exotherm peak to calculate the total heat of reaction (ΔH).

    • Identify the temperature at the peak of the exotherm (Tp). A lower Tp indicates higher reactivity.

    • Perform a second DSC scan on the cured sample to determine the final glass transition temperature (Tg).

DSC_Workflow A 1. Stoichiometric Formulation Preparation B 2. Sample Encapsulation (5-10 mg in DSC pan) A->B C 3. Non-Isothermal DSC Scan (e.g., 10 °C/min) B->C D 4. Data Acquisition (Heat Flow vs. Temperature) C->D F 6. Second DSC Scan on Cured Sample C->F After first scan E 5. Analysis: - Integrate Peak for ΔH - Determine Peak Temp (Tp) D->E G 7. Determine Glass Transition Temperature (Tg) F->G

Figure 3: Experimental Workflow for DSC Kinetic Analysis.

Conclusion

This comparative guide establishes a clear theoretical framework for understanding the curing performance of Isophorone Diamine versus (4-Amino-2,2,3-trimethylcyclohexyl)methanol.

  • Isophorone Diamine (IPDA) is a benchmark cycloaliphatic diamine that provides a moderate, controllable cure rate and forms a robust, cross-linked network, making it suitable for a wide range of applications where durability and a manageable pot life are required.

  • (4-Amino-2,2,3-trimethylcyclohexyl)methanol , owing to its monoamine nature, is not a standalone curing agent but a reactive modifier. Its key feature, a primary hydroxyl group, is predicted to confer a significant accelerative effect on the epoxy-amine reaction. When incorporated into a formulation, it would likely increase the overall reaction rate, lower the activation energy barrier for curing, and potentially enable cure at lower temperatures.

For researchers and formulators, the choice between these agents depends on the desired outcome. IPDA is the reliable choice for creating a cross-linked structure with predictable kinetics. (4-Amino-2,2,3-trimethylcyclohexyl)methanol represents a strategic option for accelerating cure, reducing cure temperatures, and modifying network topology in multicomponent amine systems. Empirical validation using the outlined DSC protocol is essential to quantify these effects and optimize formulations for specific performance targets.

References

  • Aneeva Chemicals Pvt. Ltd. (2025, April 28). Isophorone Diamine – Best Epoxy Curing Agent.
  • House, M. L., et al. Effect of Hydroxyl Groups on the Tertiary Amine Curing of Epoxy. OSTI.GOV. Available at: [Link]

  • Pasatta, J. (2023, February 13). Accelerators for Amine Curing Agents. Polymer Innovation Blog. Available at: [Link]

  • Wikipedia. (n.d.). Isophorone diamine. Available at: [Link]

  • The Coatings Hub. (2025, September 16). The Compatibility of Epoxy Hardeners with Different Types of Epoxy Resins. Available at: [Link]

  • Tetra-Chem. (n.d.). The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. Available at: [Link]

  • ResearchGate. (2025, August 5). Effect of isophorone diamine on curing kinetics and mechanical properties of 2-ethyl-4-methylimidazole/epoxy resin crosslinked network. Available at: [Link]

  • Ataman Kimya. (n.d.). ISOPHORONE DIAMINE (IPDA). Available at: [Link]

  • Vörös, F. (n.d.). REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. Available at: [Link]

  • Academia.edu. (n.d.). Curing kinetics and mechanical properties of fast curing epoxy resins with isophorone diamine and N‐(3‐aminopropyl)‐imidazole. Available at: [Link]

  • Three Bond Co., Ltd. (n.d.). Curing Agents for Epoxy Resin. Available at: [Link]

  • Guangzhou Jointas Chemical Co., Ltd. (2025, February 3). Understanding Cycloaliphatic Amine Hardeners: Properties and Applications. Available at: [Link]

  • MDPI. (2025, October 24). Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. Available at: [Link]

  • Pflaumer Brothers. (2024, March 11). Advancements in Cycloaliphatic Amine Hardeners: Enhancing Performance in Epoxy Coatings. Available at: [Link]

  • Chemical Dynamics, LLC. (2022, March 30). Chemistry of Ambient Cure Epoxy Resins and Hardeners. Available at: [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Characterization of (4-Amino-2,2,3-trimethylcyclohexyl)methanol

Abstract (4-Amino-2,2,3-trimethylcyclohexyl)methanol, a substituted cyclic amino alcohol, presents unique challenges and opportunities for analytical characterization. Its structure, containing both a primary amine and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Amino-2,2,3-trimethylcyclohexyl)methanol, a substituted cyclic amino alcohol, presents unique challenges and opportunities for analytical characterization. Its structure, containing both a primary amine and a primary alcohol, dictates its behavior in mass spectrometry, making the choice of analytical strategy critical for achieving accurate identification and quantification. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization of this molecule, tailored for researchers, scientists, and drug development professionals. We will explore direct analysis by electrospray ionization (ESI), compare the strategic application of liquid chromatography-mass spectrometry (LC-MS) for direct analysis, and contrast it with gas chromatography-mass spectrometry (GC-MS) which necessitates a derivatization step. The causality behind experimental choices, detailed protocols, and supporting data are provided to empower researchers in selecting and implementing the optimal analytical workflow.

Introduction: The Analytical Challenge

The molecule (4-Amino-2,2,3-trimethylcyclohexyl)methanol (Molecular Formula: C₁₀H₂₁NO, Molecular Weight: 171.28 g/mol ) is a saturated alicyclic compound featuring two key polar functional groups: a primary amine (-NH₂) and a primary hydroxymethyl group (-CH₂OH).[1] These groups render the molecule non-volatile and highly polar, influencing the choice of ionization technique and chromatographic method. The primary amine is basic and readily protonated, making it ideal for positive-mode electrospray ionization. Conversely, the presence of active hydrogens on both functional groups complicates analysis by gas chromatography without prior chemical modification. This guide dissects the most effective MS-based approaches to navigate these properties.

Foundational Analysis: Direct Infusion ESI-MS/MS

Direct infusion electrospray ionization tandem mass spectrometry (ESI-MS/MS) serves as the primary tool for fundamental structural elucidation. It allows for the unambiguous determination of the protonated molecular ion and provides characteristic fragmentation patterns through collision-induced dissociation (CID), which are essential for structural confirmation.

Expert Rationale

ESI is a soft ionization technique that introduces intact, protonated molecules into the mass spectrometer, minimizing in-source fragmentation. For (4-Amino-2,2,3-trimethylcyclohexyl)methanol, the basicity of the primary amine makes it the preferential site of protonation in the acidic mobile phase typically used for positive-mode ESI. This results in a strong signal for the [M+H]⁺ ion. Subsequent CID of this precursor ion induces fragmentation at the most labile bonds, providing a reproducible structural fingerprint.

Experimental Protocol: Direct Infusion ESI-MS/MS
  • Sample Preparation: Dissolve 1 mg of (4-Amino-2,2,3-trimethylcyclohexyl)methanol in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-300 to identify the protonated molecule, [M+H]⁺.

  • MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion (expected at m/z 172.2) as the precursor for CID. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.

Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion is driven by the charge on the nitrogen atom and the presence of the hydroxyl group. Common fragmentation pathways for amino alcohols include the loss of small neutral molecules like water (H₂O) and ammonia (NH₃), as well as alpha-cleavage.[2][3]

G M [M+H]⁺ m/z 172.2 F1 [M+H - H₂O]⁺ m/z 154.2 M->F1 -H₂O F2 [M+H - NH₃]⁺ m/z 155.2 M->F2 -NH₃ F3 [M+H - CH₃OH]⁺ m/z 140.2 M->F3 -CH₃OH (rearrangement) F4 [M+H - H₂O - C₄H₈]⁺ m/z 98.1 F1->F4 -C₄H₈ (ring cleavage)

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Data Summary: Predicted Key Fragments
m/z (amu) Proposed Ion Structure Neutral Loss Notes
172.2[C₁₀H₂₂NO]⁺-Protonated molecular ion, [M+H]⁺
155.2[C₁₀H₁₉O]⁺NH₃Loss of ammonia from the protonated amine
154.2[C₁₀H₂₀N]⁺H₂ODehydration, a common loss for alcohols[4][5]
140.2[C₉H₁₈N]⁺CH₃OHLoss of methanol, likely involving rearrangement
98.1[C₆H₁₂N]⁺H₂O, C₄H₈Subsequent fragmentation involving ring cleavage

Chromatographic Strategies: LC-MS vs. GC-MS

For analyzing the target compound within complex mixtures or for separating potential stereoisomers, a chromatographic step is essential. The choice between liquid chromatography (LC) and gas chromatography (GC) represents a major divergence in analytical strategy.

Alternative 1: Direct Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most direct and high-throughput method for analyzing polar, non-volatile compounds like (4-Amino-2,2,3-trimethylcyclohexyl)methanol.

Expert Rationale: This approach leverages the compound's inherent polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited, as it provides strong retention for polar analytes that are poorly retained on traditional reversed-phase columns. ESI remains the ionization source of choice, creating a seamless and robust workflow from separation to detection. This method avoids the time and potential artifacts associated with chemical derivatization.

G cluster_prep Sample Preparation cluster_analysis LC-MS System Sample Sample in Solution LC HILIC Column Sample->LC Injection ESI ESI Source LC->ESI Elution MS Mass Analyzer ESI->MS Data Data Acquisition MS->Data

Caption: Standard workflow for LC-MS analysis.

Experimental Protocol: HILIC-LC-MS

  • Chromatographic Column: HILIC column (e.g., silica or amide-based, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • MS Detection: ESI in positive ion mode, using the parameters from the direct infusion experiment. Monitor the transition m/z 172.2 -> 154.2 for quantification.

Alternative 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers exceptional chromatographic resolution but requires that the analyte be thermally stable and volatile. The polar -NH₂ and -OH groups of the target molecule prevent its direct analysis, making chemical derivatization a mandatory prerequisite.

Expert Rationale: Derivatization replaces the active, polar hydrogens with nonpolar, thermally stable groups, such as a tert-butyldimethylsilyl (TBDMS) group. This process dramatically increases volatility and improves chromatographic peak shape. The most common reagent for this purpose is MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide). While adding a step to sample preparation, the resulting TBDMS derivative is well-suited for GC-MS analysis and produces a predictable, high-mass molecular ion and characteristic fragmentation patterns that are useful for confirmation.

G cluster_prep Sample Preparation cluster_analysis GC-MS System Sample Dried Sample Deriv Add MTBSTFA + Solvent Heat at 70°C, 60 min Sample->Deriv GC Capillary Column (e.g., DB-5ms) Deriv->GC Injection EI EI Source (70 eV) GC->EI Elution MS Mass Analyzer EI->MS Data Data Acquisition MS->Data

Caption: Workflow for GC-MS analysis with derivatization.

Experimental Protocol: Silylation and GC-MS

  • Derivatization: Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen. Add 50 µL of acetonitrile and 50 µL of MTBSTFA. Cap the vial tightly and heat at 70°C for 60 minutes.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • Injection: 1 µL, splitless mode.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 50-600.

  • Expected Derivative: The di-TBDMS derivative will have a molecular weight of 171.28 + 2 * (114.25) = 399.78 g/mol . A characteristic fragment is the loss of a tert-butyl group ([M-57]⁺), which is often the base peak.

Head-to-Head: A Comparative Framework

The choice between LC-MS and GC-MS is not merely one of preference but is dictated by the analytical objective, sample matrix, and available resources.

Parameter LC-MS (HILIC-ESI-MS) GC-MS (with Derivatization) Field-Proven Insight
Sample Prep Simple dilution ("Dilute and Shoot")Multi-step: drying, reagent addition, heatingLC-MS offers significantly higher throughput due to minimal sample handling.
Sensitivity High, especially with ESI for basic aminesVery high, but dependent on derivatization efficiencyBoth techniques can achieve excellent sensitivity; LC-MS is often superior for this compound class without derivatization losses.
Robustness High; less prone to matrix effects with HILIC than reversed-phaseCan be susceptible to matrix interference and derivatization variability.LC-MS is generally more robust for routine analysis in complex matrices like plasma or urine.
Isomer Separation Good; dependent on column chemistryExcellent; capillary GC provides very high resolving powerFor challenging stereoisomer separations, the high efficiency of GC may provide a distinct advantage.[6]
Structural Info Soft ionization gives clear molecular ion; CID gives controlled fragmentation.EI provides extensive, library-searchable fragmentation patterns.GC-MS with EI generates highly reproducible spectra that can be matched against commercial libraries like NIST.[7][8]

Conclusion and Recommendations

The mass spectrometric characterization of (4-Amino-2,2,3-trimethylcyclohexyl)methanol is effectively achieved through several complementary strategies.

  • For initial structural confirmation and elucidation, direct infusion ESI-MS/MS is the indispensable first step, providing clear molecular weight information and key fragmentation data.

  • For routine, high-throughput quantitative analysis, especially in complex biological matrices, HILIC-LC-MS is the superior method. It combines minimal sample preparation with high sensitivity and robustness.

  • For applications requiring the highest possible chromatographic resolution, such as the separation of closely related isomers, GC-MS with silylation is a powerful alternative. While the sample preparation is more involved, the unparalleled resolving power of capillary GC and the availability of extensive EI spectral libraries are significant advantages.

Ultimately, the optimal method depends on the specific research question. A comprehensive characterization may judiciously employ both LC-MS and GC-MS to leverage their orthogonal strengths, providing the highest degree of analytical confidence.

References

  • Li, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Naaz, N., et al. (2025). Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Available at: [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Available at: [Link]

  • El-Kassem, L. T. A., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology. Available at: [Link]

  • Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere. Available at: [Link]

  • Briz-Cid, N., et al. (2015). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites. Available at: [Link]

  • SciSpace. (n.d.). GC-MS analysis of chemical constituents in the methanolic tuber extract of Momordica cymbalaria. Available at: [Link]

  • The Metabolomics Innovation Centre. (n.d.). Science. Available at: [Link]

  • Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Available at: [Link]

  • Ekart. (n.d.). (1-amino-3-3-5-trimethylcyclohexyl)methanol. Available at: [Link]

  • mediaTUM. (n.d.). Technische Universität München. Available at: [Link]

  • ResearchGate. (2026). (PDF) Phytochemical studies and GC-MS analysis of Spermadictyon suaveolens Roxb. Available at: [Link]

  • Computational Toxicology and Exposure Online Resources. (n.d.). (cis-4-Methylcyclohexyl)methanol - Links. Available at: [Link]

  • NIST. (n.d.). Cyclohexanemethanol, 4-ethenyl-α,α,4-trimethyl-3-(1-methylethenyl)-, [1R-(1α,3α,4β)]-. Available at: [Link]

  • Curatr [EMBL - Metabolomics Core Facility]. (n.d.). Chemical Information. Available at: [Link]

  • PubChem. (n.d.). Available at: [Link]

  • Chemsrc. (n.d.). [4-(hydroxymethyl)cyclohexyl]methanol. CAS#:3236-47-3. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (4-Amino-2,2,3-trimethylcyclohexyl)methanol: Ensuring Laboratory Safety and Regulatory Compliance

Part 1: Hazard Assessment and Characterization The chemical structure of (4-Amino-2,2,3-trimethylcyclohexyl)methanol dictates its potential hazards. The aminocyclohexane moiety suggests it may be corrosive and irritating...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment and Characterization

The chemical structure of (4-Amino-2,2,3-trimethylcyclohexyl)methanol dictates its potential hazards. The aminocyclohexane moiety suggests it may be corrosive and irritating, similar to other cycloaliphatic amines which can cause skin and eye irritation or burns.[1] The methanol group indicates potential toxicity if ingested, inhaled, or absorbed through the skin.[2][3][4][5] Therefore, it must be handled as a hazardous substance.

All waste containing this compound, including pure substance, solutions, contaminated labware, and spill cleanup materials, must be treated as hazardous chemical waste.[6][7]

Table 1: Inferred Hazard Profile and Safety Recommendations
ParameterInformation & RecommendationsRationale & Sources
Potential Hazard Classifications Corrosive, Skin/Eye Irritant, Acute Toxicity (Oral, Dermal, Inhalation).[1][8]Based on functional groups (amine, alcohol). Aminocyclohexanes are known irritants and corrosives.[1] Alcohols like methanol are toxic.[2][3][4]
Primary Disposal Route Collection by a licensed hazardous waste disposal company for incineration or other approved treatment.[6][9][10]Landfill and sewer disposal are prohibited for such chemicals under the Resource Conservation and Recovery Act (RCRA).[6][10]
Required Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat.[8][11]To prevent skin and eye contact with the potentially corrosive and toxic substance.
Handling Environment All handling and preparation for disposal should occur within a certified chemical fume hood.[7]To minimize inhalation exposure to potentially toxic vapors.
Environmental Concerns Do not discharge to sewer systems or the environment. Assumed to be harmful to aquatic life.Amine and alcohol-containing compounds can be toxic to aquatic organisms.

Part 2: Step-by-Step Disposal Protocol

The disposal of (4-Amino-2,2,3-trimethylcyclohexyl)methanol must be managed through your institution's Environmental Health and Safety (EHS) program in compliance with federal and local regulations.[7][12] Adherence to these protocols is mandatory.

Step 1: Waste Identification and Segregation
  • Classify: Treat all waste streams containing (4-Amino-2,2,3-trimethylcyclohexyl)methanol as hazardous chemical waste. This includes stock chemical, reaction mixtures, contaminated solvents, and solid waste (e.g., contaminated filter paper, gloves, or silica gel).[13]

  • Segregate: Do not mix this waste with other chemical waste streams unless compatibility has been explicitly verified.[14][15] Incompatible materials can lead to dangerous reactions, such as violent polymerization, gas evolution, or fire.[9][14]

    • Specifically, keep this waste stream separate from:

      • Strong acids and strong oxidizing agents.[1]

      • Aqueous waste streams, unless the material is already in an aqueous solution.

      • Halogenated and non-halogenated solvent wastes should generally be kept separate to reduce disposal costs.[13]

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, tightly fitting screw cap.[6][15]

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[12][16] The label must be clear, legible, and permanently affixed.

    • Required Label Information:

      • The words "Hazardous Waste".

      • The full chemical name: "(4-Amino-2,2,3-trimethylcyclohexyl)methanol". Avoid using abbreviations or chemical formulas.[7]

      • An accurate list of all constituents by percentage, including solvents.[14]

      • The relevant hazard characteristics (e.g., Corrosive, Toxic, Flammable).

      • The name of the Principal Investigator and the laboratory location.

Step 3: Waste Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[12][14]

  • Ensure Safe Storage:

    • Keep the waste container closed at all times except when adding waste.[12][15] Funnels must be removed and the container capped immediately after use.

    • Store the container in a secondary containment bin to capture any potential leaks.[6][15]

    • Inspect the SAA weekly for leaks, proper labeling, and container integrity.[14]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed within three days.[12]

Step 4: Arranging for Final Disposal
  • Request Pickup: Once the waste container is full or the experiment is complete, submit a chemical waste collection request to your institution's EHS department.[13]

  • Do Not Attempt On-Site Treatment: Unless you have a specific, EHS-approved neutralization protocol for this substance, do not attempt to treat the waste in the lab. In-lab treatment of unknown or complex mixtures can be dangerous.[17]

  • Prohibited Disposal Methods:

    • DO NOT pour down the sink or any drain.[10][13]

    • DO NOT place in the regular trash.[6]

    • DO NOT allow to evaporate in a fume hood as a means of disposal.[13]

Part 3: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of (4-Amino-2,2,3-trimethylcyclohexyl)methanol waste.

G Disposal Workflow for (4-Amino-2,2,3-trimethylcyclohexyl)methanol cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Start: Waste Generation (Pure compound, solution, or contaminated material) B Step 1: Classify & Segregate A->B C Is waste stream compatible with other lab waste? B->C D No: Use a dedicated, empty waste container. C->D No E Yes: Add to designated compatible waste stream. C->E Yes F Step 2: Label Container D->F E->F G Include: - 'Hazardous Waste' - Full Chemical Name(s) - All Components & % - Hazard Information - PI Name & Location F->G H Step 3: Store in SAA G->H I Keep container closed. Use secondary containment. Inspect weekly. H->I J Step 4: Arrange Disposal I->J K Is container full or project complete? J->K L Continue accumulation in SAA. K->L No M Submit Chemical Waste Pickup Request to EHS. K->M Yes L->H N End: Proper Disposal by Licensed Contractor M->N

Sources

Handling

Personal protective equipment for handling (4-Amino-2,2,3-trimethylcyclohexyl)methanol

This guide is structured as a high-level operational protocol for researchers handling (4-Amino-2,2,3-trimethylcyclohexyl)methanol (CAS: 1053170-08-3).[1][2] As a Senior Application Scientist, I have synthesized this gui...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level operational protocol for researchers handling (4-Amino-2,2,3-trimethylcyclohexyl)methanol (CAS: 1053170-08-3).[1][2]

As a Senior Application Scientist, I have synthesized this guidance based on the structural functional groups (primary amine, hydroxymethyl, lipophilic cyclohexane ring) and standard rigorous safety protocols for amino-alcohol intermediates. In the absence of a globally harmonized SDS for this specific isomer, we apply the Precautionary Principle : treat the substance as a corrosive, skin-permeating agent until proven otherwise.

Executive Hazard Analysis & Mechanism

Before selecting PPE, you must understand the "Why." This molecule is not just a generic chemical; it is a functionalized amino-alcohol .[1][2]

  • The Aggressor (Primary Amine): The amino group (

    
    ) is nucleophilic and basic.[1][2] Upon contact with moist mucous membranes (eyes, lungs), it can protonate, generating hydroxide ions (
    
    
    
    ) that cause immediate tissue saponification (chemical burns).[2]
  • The Carrier (Cyclohexane Ring): The lipophilic trimethyl-cyclohexyl backbone facilitates penetration through the lipid bilayer of the skin, potentially carrying the corrosive amine into deeper tissue layers.

  • The Stabilizer (Hydroxymethyl): While less reactive, this group contributes to the molecule's polarity and hydrogen-bonding capability, making it sticky and difficult to wash off without a surfactant.

Operational Classification: Handle as Skin Corrosive (Category 1B) and Serious Eye Damage (Category 1) .

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab wear." The following matrix is designed to prevent specific failure modes associated with amine handling.

Core PPE Specifications
Body ZoneRecommended EquipmentTechnical Rationale (The "Why")
Eyes (Critical) Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1][2][3] Amines release vapors that can bypass side shields, causing "halo vision" (corneal edema). Goggles provide a vapor seal.
Hands (Primary) Nitrile Gloves (Min.[2] thickness 0.11 mm)Latex is permeable to many organic amines. Nitrile offers superior chemical resistance.
Hands (Secondary) Double-Gloving Protocol Outer: Standard Nitrile.Inner: Extended cuff Nitrile (tucked under lab coat).Self-Validating Step:[1][2] Change outer gloves immediately upon splash or every 30 mins of active handling.
Respiratory Fume Hood (Face velocity 80-100 fpm)Inhalation of amine dust/vapor causes respiratory sensitization.[1][2] If hood work is impossible, use a P95 Half-Face Respirator .[2]
Body Cotton Lab Coat (High neck)Synthetic blends can melt if a reaction exotherms or if exposed to fire. 100% cotton is the safety standard.

Operational Workflow & Engineering Controls

Safety is not just what you wear; it is how you move. The following diagram illustrates the "Safe Path" for this compound, minimizing contamination vectors.

Workflow Visualization

SafetyWorkflow cluster_hood Engineering Control: Fume Hood Zone Start Storage (Cool, Dry, Inert Gas) Transfer Transfer to Fume Hood Start->Transfer Sealed Container Weighing Weighing (Static Control) Transfer->Weighing Anti-static Gun Reaction Reaction/Synthesis (Closed Vessel) Weighing->Reaction Slow Addition Waste Waste Segregation (Basic Organic) Reaction->Waste Quench & pH Check

Figure 1: Operational workflow emphasizing containment within the Fume Hood Zone to prevent amine vapor migration.

Procedural Causality[1]
  • Static Control during Weighing: Amino-cyclohexyl solids often carry static charge.[2] Use an anti-static gun or ionizer. Why? Static discharge can scatter the corrosive powder onto your cuffs or face.

  • Solvent Choice: When dissolving, avoid halogenated solvents (like DCM) if possible, as amines can react violently or form quaternary salts exothermically.

  • Glassware: Inspect for star cracks. Amine bases etch glass over time, weakening the structural integrity of flasks.

Emergency Response: Self-Validating Systems

In an emergency, panic overrides memory. Use these self-validating checks to ensure your response is effective.

Scenario A: Skin Contact
  • Immediate Action: Blot excess chemical (do not rub).

  • Flush: Rinse with water for 15 minutes .

  • The Validation Step: After 15 minutes, apply a strip of pH paper to the wet skin.

    • If pH > 8:[1][2] The amine is still leaching from the pores. Continue flushing.

    • If pH = 7:[1][2][4] Neutralization is successful. Seek medical observation.

Scenario B: Eye Splash
  • Immediate Action: Force eyelids open under the eyewash stream.

  • Duration: 15 minutes minimum.

  • The Validation Step: Do not stop flushing until the "soapy" sensation (saponification) disappears completely.

Disposal & Deactivation

Do not pour down the drain. This compound is toxic to aquatic life and can damage plumbing seals.

  • Segregation: Dispose of in Basic Organic Waste containers.

    • Note: Do not mix with Acid Waste. This generates heat and potentially toxic fumes.[5][6]

  • Container Prep: Rinse empty reagent bottles with a dilute acid (e.g., 5% Acetic Acid) to neutralize residual amine before disposing of the glass.

  • Labeling: Clearly mark the waste tag with "Corrosive - Amine."[2]

References

  • PubChem. (n.d.). Compound Summary for Aminocyclohexylmethanol Derivatives. National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General amine handling protocols).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-2,2,3-trimethylcyclohexyl)methanol
Reactant of Route 2
(4-Amino-2,2,3-trimethylcyclohexyl)methanol
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